molecular formula C15H10N2O2 B1507245 2-Phenyl-1,8-naphthyridine-4-carboxylic acid CAS No. 298189-53-4

2-Phenyl-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B1507245
CAS No.: 298189-53-4
M. Wt: 250.25 g/mol
InChI Key: KTDIDVQPCXJTIM-UHFFFAOYSA-N
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Description

2-Phenyl-1,8-naphthyridine-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused pyridine and pyrimidine ring system, with a phenyl group attached to the second position and a carboxylic acid group at the fourth position. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: : Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Electrophilic substitution reactions often require strong acids or halogenating agents.

Major Products Formed:
  • Oxidation: : Amides, esters, and carboxylic acids.

  • Reduction: : Alcohols, amines, and hydrocarbons.

  • Substitution: : Nitro derivatives, halogenated compounds, and sulfonated derivatives.

Scientific Research Applications

2-Phenyl-1,8-naphthyridine-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenyl-1,8-naphthyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Phenyl-1,8-naphthyridine-4-carboxylic acid is structurally similar to other naphthyridine derivatives, such as 1,8-naphthyridine-3-carboxylic acid and 1,8-naphthyridine-2-carboxylic acid . its unique phenyl group at the second position and carboxylic acid at the fourth position distinguish it from these compounds. These structural differences can lead to variations in chemical reactivity, biological activity, and industrial applications.

List of Similar Compounds

  • 1,8-Naphthyridine-3-carboxylic acid

  • 1,8-Naphthyridine-2-carboxylic acid

  • 1,8-Naphthyridine-4-carboxylic acid derivatives

  • Other substituted naphthyridines

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-phenyl-1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDIDVQPCXJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733114
Record name 2-Phenyl-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298189-53-4
Record name 2-Phenyl-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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